Endoxifen-d5: A Comprehensive Technical Guide for Researchers
Endoxifen-d5: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Endoxifen-d5, a deuterated analog of endoxifen (B1662132). This document is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.
Introduction
Endoxifen is a key active metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Endoxifen exhibits a higher binding affinity for the estrogen receptor and greater antiestrogenic potency compared to tamoxifen itself. Endoxifen-d5 is a stable isotope-labeled version of endoxifen, where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes Endoxifen-d5 an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate measurement of endoxifen levels in biological matrices.
Chemical Structure and Properties
Endoxifen-d5 is structurally identical to endoxifen, with the exception of the five deuterium atoms on the ethyl group. This subtle modification results in a higher molecular weight, which allows for its differentiation from the endogenous, non-labeled endoxifen in mass spectrometry, without significantly altering its chemical and physical behavior.
The chemical name for the (Z)-isomer is (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Endoxifen-d5.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₅H₂₂D₅NO₂ | |
| Molecular Weight | 378.52 g/mol | |
| CAS Number | 1185244-45-4 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Isotopic Purity | ≥99% deuterated forms | |
| Solubility | Soluble in Methanol (B129727), DMSO, Ethanol. Sparingly soluble in aqueous buffers. | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Isomeric Forms
Similar to endoxifen, Endoxifen-d5 can exist as a mixture of (Z) and (E) geometric isomers. The (Z)-isomer is the more biologically active form, exhibiting potent antiestrogenic effects. Commercially available Endoxifen-d5 may be supplied as a mixture of isomers or as the purified (Z)-isomer.
Biological Context: Signaling Pathway
Endoxifen exerts its biological effects primarily through its interaction with the estrogen receptor. The metabolic activation of tamoxifen to endoxifen is a critical step for its therapeutic efficacy.
As depicted in Diagram 1, tamoxifen is metabolized primarily by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the formation of the highly active metabolite, endoxifen.
Experimental Protocols
The primary application of Endoxifen-d5 is as an internal standard in the quantitative analysis of endoxifen in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of Endoxifen-d5
A general synthetic route to endoxifen can be adapted for the synthesis of Endoxifen-d5, utilizing a deuterated starting material. A reported synthesis of endoxifen involves a four-step process, which can be modified by using deuterated ethyl magnesium bromide in the Grignard reaction step. The resulting mixture of (Z)- and (E)-isomers can be separated by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: The synthesis of deuterated compounds should be performed by chemists experienced in synthetic organic chemistry in a properly equipped laboratory.
Quantitative Analysis of Endoxifen in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantification of endoxifen in human plasma using Endoxifen-d5 as an internal standard, based on methodologies described in the scientific literature.
4.2.1. Materials and Reagents
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Endoxifen and Endoxifen-d5 analytical standards
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Human plasma (drug-free for calibration standards and quality controls)
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Acetonitrile (B52724) (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Protein precipitation plates or microcentrifuge tubes
4.2.2. Preparation of Stock and Working Solutions
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Stock Solutions: Prepare individual stock solutions of endoxifen and Endoxifen-d5 in methanol at a concentration of 1 mg/mL. Store at -20°C.
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Working Standard Solutions: Prepare serial dilutions of the endoxifen stock solution in methanol to create working standards for the calibration curve.
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Internal Standard Working Solution: Dilute the Endoxifen-d5 stock solution with methanol to a final concentration of, for example, 100 ng/mL.
4.2.3. Sample Preparation
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To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the Endoxifen-d5 internal standard working solution.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex mix for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.2.4. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient to separate endoxifen from other matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).
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MRM Transitions:
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Endoxifen: e.g., m/z 374.2 -> 58.1
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Endoxifen-d5: e.g., m/z 379.2 -> 58.1
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4.2.5. Data Analysis and Quality Control
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Calibration Curve: Construct a calibration curve by plotting the peak area ratio of endoxifen to Endoxifen-d5 against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
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Quantification: Determine the concentration of endoxifen in unknown samples by interpolating their peak area ratios from the calibration curve.
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Quality Control (QC): Analyze QC samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method. The results should fall within established acceptance criteria (e.g., ±15% of the nominal value).
Conclusion
Endoxifen-d5 is an essential tool for researchers and clinicians involved in the study of tamoxifen and its metabolites. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endoxifen, which is critical for therapeutic drug monitoring, pharmacokinetic studies, and research into the clinical efficacy of tamoxifen. This guide provides a foundational understanding of the properties and applications of Endoxifen-d5, along with practical experimental considerations to aid in its effective utilization in a laboratory setting.
